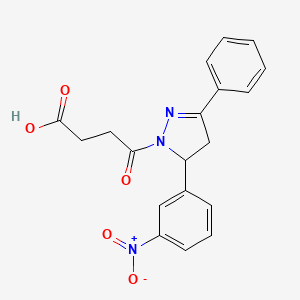

4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

4-(5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline-containing carboxylic acid derivative characterized by a 3-nitrophenyl substituent at the 5-position of the dihydropyrazole ring and a phenyl group at the 3-position.

Properties

IUPAC Name |

4-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c23-18(9-10-19(24)25)21-17(14-7-4-8-15(11-14)22(26)27)12-16(20-21)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOSEASVKFXYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazoline derivative. Finally, the pyrazoline derivative is subjected to a reaction with succinic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, enabling the development of new derivatives with tailored properties.

Biology

- Biological Activity Studies : Research has indicated potential biological activities such as antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial activity against various pathogens .

Medicine

- Therapeutic Investigations : The compound is being explored for its therapeutic effects in treating diseases. Preliminary studies suggest its potential in modulating inflammatory pathways, which may lead to applications in treating conditions like arthritis and other inflammatory disorders .

Industry

- Material Development : In industrial applications, this compound can be used in developing new materials and chemical processes. Its unique chemical structure allows it to be integrated into polymers or coatings that require specific thermal or mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyrazole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound belongs to a broader class of pyrazoline derivatives with the general formula 4-[3-(substituted quinolinyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. Key structural variations among analogues include:

- Substituents on the phenyl rings: Halogens (Cl, Br, F), methoxy (-OCH₃), nitro (-NO₂), and methyl groups.

- Position of substituents : Meta (3-) vs. para (4-) positions on the phenyl rings.

- Core modifications: Replacement of the quinoline moiety with simpler aromatic systems (e.g., phenyl or thiazole groups).

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: The 4-oxobutanoic acid group enhances aqueous solubility compared to non-carboxylic analogues. For example, compound 51 (Table 1) is soluble in DMSO (<55.84 mg/mL) .

- Purity : Most analogues exhibit >94% purity via HPLC (e.g., compounds 12 , 13 , and 15 in ) .

- Thermal Stability : Melting points for thiazole derivatives (e.g., 2-2e: 240–242°C) suggest high thermal stability .

Biological Activity

The compound 4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS: 332867-69-3) is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H17N3O5

- Molecular Weight : 357.36 g/mol

- Structure : The compound features a pyrazole ring, a nitrophenyl group, and an oxobutanoic acid moiety, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with the pyrazole nucleus exhibit significant antioxidant activity . For instance, molecular docking studies have shown that derivatives of pyrazole can effectively scavenge free radicals and reduce oxidative stress in cells . This property is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects . In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives have achieved inhibition rates comparable to established anti-inflammatory drugs like dexamethasone . The mechanism involves the suppression of inflammatory pathways, making it a potential candidate for treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For example, compounds similar to this compound have shown effectiveness against pathogens such as E. coli and Staphylococcus aureus . This antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific compound has not been extensively studied for anticancer activity; however, its structural features suggest potential efficacy against tumor growth.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich aromatic systems allows the compound to donate electrons to free radicals.

- Cytokine Inhibition : By modulating signaling pathways involved in inflammation, the compound reduces the production of inflammatory mediators.

- Membrane Disruption : Its lipophilic nature facilitates interaction with bacterial membranes, leading to cell lysis.

Case Studies

A selection of studies highlights the biological efficacy of related pyrazole compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted chalcones and hydrazine derivatives. For example, pyrazoline derivatives are often prepared via general procedure G (as described in ), involving refluxing in ethanol or methanol with catalytic acetic acid. Key steps include flash chromatography for purification and recrystallization to improve yield .

- Optimization : Reaction yields (e.g., 22–86% in ) depend on solvent polarity, temperature, and substituent effects. Lower yields in chlorophenyl derivatives (22%) may stem from steric hindrance or side reactions, necessitating iterative condition adjustments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrazoline ring structure and substituent positions. For example, pyrazoline protons typically resonate at δ 3.0–4.0 ppm (diastereotopic protons) and δ 5.0–6.0 ppm (olefinic protons) .

- HPLC : Validates purity (>95% in ) using reverse-phase C18 columns and UV detection at 254 nm .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling improve synthesis optimization and mechanistic understanding?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for cyclization steps ( ).

- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict reaction rates and regioselectivity .

- Pharmacophore Modeling : Predict bioactivity by analyzing electrostatic and steric features (e.g., ’s SAR studies) .

Q. How to address contradictions in reported reaction yields or purity data?

- Troubleshooting Framework :

- Variable Analysis : Compare solvent systems (e.g., ethanol vs. THF in vs. 4) and purification methods (flash chromatography vs. recrystallization).

- Side Reactions : Monitor by-products via LC-MS (e.g., ’s hydrazide derivatives) and adjust stoichiometry or reaction time .

- Reproducibility : Standardize drying protocols for intermediates to mitigate moisture-sensitive side reactions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., 4-fluorophenyl in ) to assess electronic effects on bioactivity.

- Biological Assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity screens (e.g., ’s thiazolo-pyridazinone analogs).

- Crystallography : Resolve 3D structures (e.g., single-crystal X-ray in ) to correlate conformation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.